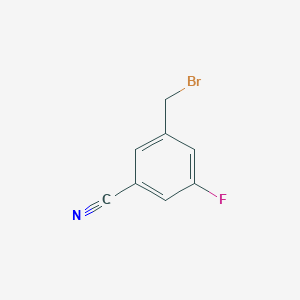

3-(Bromomethyl)-5-fluorobenzonitrile

Vue d'ensemble

Description

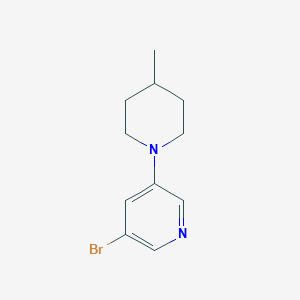

3-(Bromomethyl)-5-fluorobenzonitrile (BMFBN) is a halogenated aromatic compound with a wide variety of applications in scientific research. It is a colorless solid that is soluble in organic solvents, and it has a molecular formula of C7H4BrFN. BMFBN is used in a variety of research applications, including synthesis, biochemical and physiological studies, and laboratory experiments.

Applications De Recherche Scientifique

Pharmaceutical Research

3-(Bromomethyl)-5-fluorobenzonitrile: is utilized in the synthesis of heterocyclic compounds with potential biological and pharmacological properties. These compounds are explored for their anticancer, anti-inflammatory, antibacterial, and antifungal activities. They play a crucial role in the development of new drugs and therapeutic agents .

Material Science

In material science, this compound is used to create hypercrosslinked porous polymer materials. These materials have applications in gas storage, carbon capture, and removal of pollutants due to their high surface area and adjustable porous topology .

Chemical Synthesis

The compound serves as a building block in the synthesis of polyfunctionalized heterocyclic systems and other industrially significant scaffolds. It’s particularly valuable in the preparation of complex molecules for various chemical applications .

Analytical Chemistry

3-(Bromomethyl)-5-fluorobenzonitrile: can be employed in the development of analytical methods, such as chromatography, where it may be used to modify stationary phases or as a precursor for analytical reagents .

Environmental Science

This chemical is instrumental in environmental science for the fabrication of materials that aid in environmental remediation processes, such as the treatment of wastewater or air purification .

Biochemistry

In biochemistry, it’s used for the modification of nucleic acids and proteins. This includes the development of new methods for RNA alkylation, which is crucial for understanding RNA structure and function .

Agriculture

While direct applications in agriculture are not well-documented, the compound’s role in the synthesis of various bioactive molecules suggests potential uses in the development of agrochemicals and plant protection agents .

Nanotechnology

Nanotechnology applications may include the use of 3-(Bromomethyl)-5-fluorobenzonitrile in the creation of nanoparticles for biological labeling, drug delivery, and the development of nano-sized sensors for various applications .

Mécanisme D'action

Target of Action

Bromomethyl compounds are often used in organic synthesis, particularly in transition metal-catalyzed carbon-carbon bond-forming reactions .

Mode of Action

The mode of action of 3-(Bromomethyl)-5-fluorobenzonitrile is likely related to its role in organic synthesis. For instance, in Suzuki–Miyaura cross-coupling reactions, the bromomethyl group can participate in oxidative addition with a palladium catalyst, forming a new palladium-carbon bond . This is followed by transmetalation, where an organoboron reagent transfers a formally nucleophilic organic group to the palladium .

Biochemical Pathways

Bromomethyl compounds are often involved in the synthesis of complex organic molecules, potentially affecting various biochemical pathways depending on the final product .

Pharmacokinetics

The pharmacokinetics of such compounds would likely depend on factors such as their chemical stability, solubility, and reactivity .

Result of Action

The molecular and cellular effects of 3-(Bromomethyl)-5-fluorobenzonitrile would depend on its specific role in a given reaction or process. In the context of organic synthesis, the compound could contribute to the formation of new carbon-carbon bonds, enabling the synthesis of complex organic molecules .

Propriétés

IUPAC Name |

3-(bromomethyl)-5-fluorobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrFN/c9-4-6-1-7(5-11)3-8(10)2-6/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUIFNMFWHQFXIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1C#N)F)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

853368-35-1 | |

| Record name | 3-(bromomethyl)-5-fluorobenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

amine](/img/structure/B1444477.png)

![ethyl 7-[(E)-2-(dimethylamino)vinyl]-2-(4-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B1444487.png)